molecular formula C10H9ClN2O B2840026 N-(2-chlorobenzyl)-2-cyanoacetamide CAS No. 64488-07-9

N-(2-chlorobenzyl)-2-cyanoacetamide

Cat. No. B2840026
Key on ui cas rn: 64488-07-9
M. Wt: 208.65
InChI Key: OBRPXZYTBBNYPA-UHFFFAOYSA-N
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Patent
US04028084

Procedure details

A solution of N-(2'-chlorobenzyl)-2-cyanoacetamide 179 g. (0.86 mole) and 2,4-pentanedione 86 g. (0.86 mole) in 500 ml. of 95% ethanol containing 10 ml. of piperidine is refluxed for 24 hours, after cooling the white crystalline product is isolated by vacuum filtration washed with ether and dried in vacuo to give 237.3 g. (87% yield) mp>250° C.;ν2210 (CN) and 1650 cm.-1 (C=O).
Quantity
179 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][NH:5][C:6](=[O:10])[CH2:7][C:8]#[N:9].[CH3:15][C:16](=O)[CH2:17][C:18](=O)[CH3:19].N1CCCCC1>C(O)C>[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][N:5]1[C:16]([CH3:15])=[CH:17][C:18]([CH3:19])=[C:7]([C:8]#[N:9])[C:6]1=[O:10]

Inputs

Step One
Name
Quantity
179 g
Type
reactant
Smiles
ClC1=C(CNC(CC#N)=O)C=CC=C1
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling the white crystalline product
CUSTOM
Type
CUSTOM
Details
is isolated by vacuum filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 237.3 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(CN2C(C(=C(C=C2C)C)C#N)=O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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